molecular formula C10H20N2 B12932434 (1R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine

(1R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine

Cat. No.: B12932434
M. Wt: 168.28 g/mol
InChI Key: FLEFKPPJPOWCSZ-YHMJZVADSA-N
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Description

(1R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine is a chiral amine compound that features a cyclohexane ring substituted with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and pyrrolidine.

    Formation of Intermediate: Cyclohexanone undergoes a reductive amination reaction with pyrrolidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R) enantiomer.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group or the cyclohexane ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexane ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized amines.

Scientific Research Applications

(1R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine: The enantiomer of the compound, with different stereochemistry.

    Cyclohexylamine: A simpler amine with a cyclohexane ring.

    Pyrrolidine: A basic structure without the cyclohexane ring.

Uniqueness

(1R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine is unique due to its chiral nature and the combination of the cyclohexane and pyrrolidine rings

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

(1R)-2-pyrrolidin-1-ylcyclohexan-1-amine

InChI

InChI=1S/C10H20N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h9-10H,1-8,11H2/t9-,10?/m1/s1

InChI Key

FLEFKPPJPOWCSZ-YHMJZVADSA-N

Isomeric SMILES

C1CCC([C@@H](C1)N)N2CCCC2

Canonical SMILES

C1CCC(C(C1)N)N2CCCC2

Origin of Product

United States

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